1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, along with a trifluoroacetate group.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods, which provide robust techniques for constructing these complex heterocyclic structures .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Common reagents and conditions used in these reactions include catalysts such as Cs2CO3 and solvents like ethanol and dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with protein receptors, leading to significant biological effects . Molecular docking studies have revealed interactions between active analogs and amino acid residues of protein receptors, which contribute to their biological activity .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindolin-2-yl)-2,2,2-trifluoroacetamide: This compound shares a similar structure but differs in its functional groups and reactivity.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Another related compound with a different substituent, leading to variations in its chemical properties and applications.
Properties
Molecular Formula |
C10H4F3NO4 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H |
InChI Key |
CLFAKEXGHKOGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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